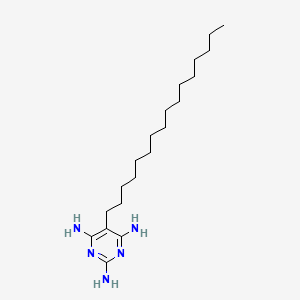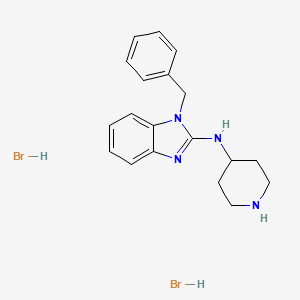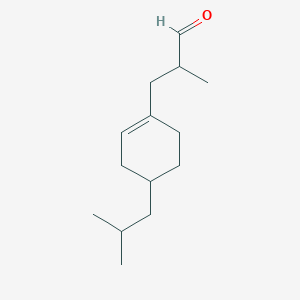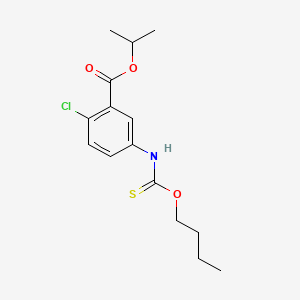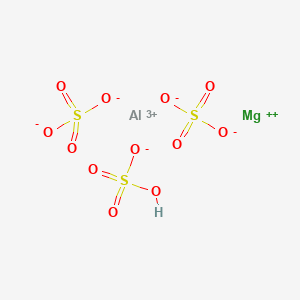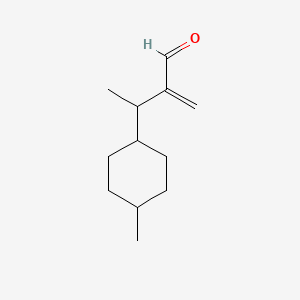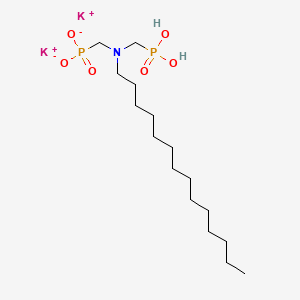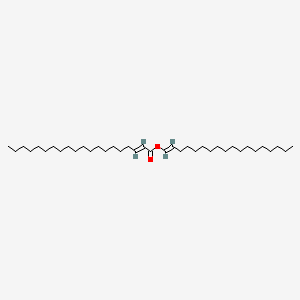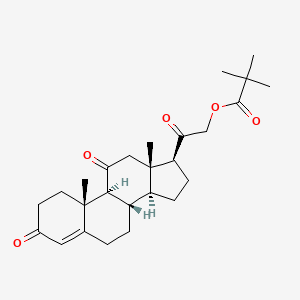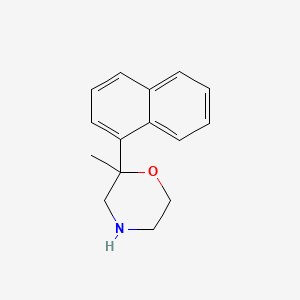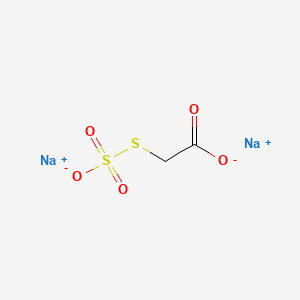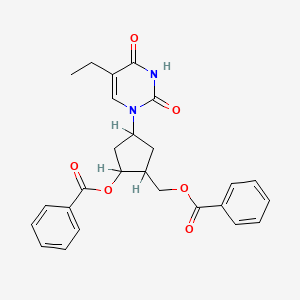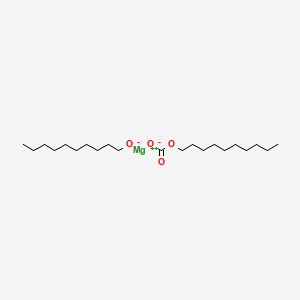
(Decyl hydrogen carbonato-O')(decyloxy)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium typically involves the reaction of decyl alcohol with magnesium carbonate under controlled conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the continuous addition of decyl alcohol and magnesium carbonate to a reactor, followed by the removal of the solvent and purification of the product through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl carbonate and magnesium oxide.
Reduction: Reduction reactions can convert the compound back to decyl alcohol and magnesium carbonate.
Substitution: The decyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
Oxidation: Decyl carbonate and magnesium oxide.
Reduction: Decyl alcohol and magnesium carbonate.
Substitution: Various alkoxy-substituted magnesium compounds.
Aplicaciones Científicas De Investigación
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems as a magnesium source.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. The decyloxy group may also interact with lipid membranes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium carbonate: Used as an antacid and a magnesium supplement.
Magnesium oxide: Employed as a refractory material and a dietary supplement.
Uniqueness
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium is unique due to its dual functionality as both a magnesium source and an organic carbonate. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
97552-49-3 |
|---|---|
Fórmula molecular |
C21H42MgO4 |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
magnesium;decan-1-olate;decyl carbonate |
InChI |
InChI=1S/C11H22O3.C10H21O.Mg/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3,(H,12,13);2-10H2,1H3;/q;-1;+2/p-1 |
Clave InChI |
KEGAJLVJBFDACI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


